Product packaging for 4-Ethyl-2-fluoro-1,3-thiazole(Cat. No.:CAS No. 1823052-07-8)

4-Ethyl-2-fluoro-1,3-thiazole

Cat. No.: B2976277
CAS No.: 1823052-07-8
M. Wt: 131.17
InChI Key: RRIPFNJTUWTKQM-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1,3-thiazole (CAS 1823052-07-8) is a fluorinated heterocyclic building block of interest in advanced chemical research and development . The thiazole core is a privileged structure in medicinal chemistry, and the introduction of fluorine and ethyl groups can significantly alter a compound's electronic properties, metabolic stability, and binding affinity . This makes it a valuable intermediate for constructing novel molecules in drug discovery programs, particularly for targeting CNS diseases, cancers, and infectious diseases . Furthermore, thiazole derivatives are extensively explored in materials science for their optoelectronic properties . They serve as key components in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors . The specific substitution pattern on this thiazole offers researchers a versatile scaffold for creating libraries of compounds in high-throughput screening and for method development in synthetic chemistry . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FNS B2976277 4-Ethyl-2-fluoro-1,3-thiazole CAS No. 1823052-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIPFNJTUWTKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethyl 2 Fluoro 1,3 Thiazole and Analogous Systems

Strategies for the Construction of the 1,3-Thiazole Ring Core

The fundamental approach to forming the 1,3-thiazole skeleton involves the reaction of components that provide the requisite carbon, nitrogen, and sulfur atoms in the correct arrangement.

The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains one of the most common and versatile methods for constructing the thiazole ring. The standard reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of a 4-ethyl-substituted thiazole, an appropriate α-haloketone such as 1-halo-2-butanone would be utilized.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.

To introduce a fluorine atom at the 2-position using this method, a fluorinated thioamide precursor is required. For instance, the reaction could theoretically employ a fluorinated thiourea (B124793) or a specific thioamide bearing a fluorine atom on the carbon destined to become C2 of the ring. The Hantzsch method has been successfully adapted for the synthesis of various fluorophenyl-based thiazoles, demonstrating its utility in preparing halogenated heterocyclic systems.

Reactant 1Reactant 2Key FeatureResulting Thiazole
α-HaloketoneThioamideClassic cyclocondensationSubstituted 1,3-Thiazole
1-Halo-2-butanoneThioureaForms 4-ethyl-2-aminothiazole4-Ethyl-2-aminothiazole
2-Bromo-4-fluoroacetophenoneSubstituted ThiosemicarbazoneIncorporates a fluorinated aryl group2-Hydrazinyl-4-(4-fluorophenyl)thiazole

This class of reactions is a cornerstone of thiazole synthesis and is exemplified by the Hantzsch method. The core transformation involves the reaction between a compound containing a thioamide functional group (like thiourea or its derivatives) and an α-halocarbonyl compound. Thiourea is a common reactant that yields 2-aminothiazoles, which can serve as versatile intermediates for further functionalization.

The reaction of thiourea with an α-haloketone proceeds through the formation of an S-alkylated intermediate, which then cyclizes and dehydrates to furnish the 2-aminothiazole (B372263) product. This approach is widely used due to the ready availability of the starting materials. For the synthesis of the target molecule's backbone, 1-chloro-2-butanone could be reacted with thiourea to produce 2-amino-4-ethyl-1,3-thiazole. This amino group could then potentially be converted to a fluorine atom in a subsequent step.

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of thiazole derivatives, allowing for the construction of complex molecules in a single step from three or more starting materials.

These reactions often proceed under mild conditions and can be catalyzed by various agents or even occur catalyst-free. For example, a one-pot, three-component reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid has been reported to produce fully substituted 1,3-thiazole hybrids in excellent yields. Another approach involves the chemoenzymatic one-pot synthesis of thiazoles from secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin. Such strategies offer a powerful means to generate diverse thiazole libraries by varying the individual components.

Regioselective Introduction of Substituents on the Thiazole Ring

Achieving the desired substitution pattern on the thiazole ring is crucial. This can be accomplished either by using appropriately substituted precursors during ring formation or by functionalizing the heterocyclic core after its construction.

Introducing fluorine at the C2 position of a pre-formed 4-ethyl-1,3-thiazole ring can be approached through several synthetic routes. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, making it a target for electrophilic substitution.

One established method for converting an amino group to a fluorine atom is the Balz-Schiemann reaction . This would involve synthesizing 2-amino-4-ethylthiazole (B1281273) via the Hantzsch reaction, followed by diazotization of the amino group with nitrous acid and a fluoride (B91410) source like tetrafluoroboric acid (HBF₄). Thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) intermediate would then yield the desired 2-fluoro-4-ethylthiazole.

Another strategy is nucleophilic aromatic substitution (SNAr) on a 2-halothiazole. A 2-bromo- or 2-chloro-4-ethylthiazole (B1611201) could be reacted with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent and sometimes aided by a phase-transfer catalyst, to replace the halogen with fluorine.

Direct C-H fluorination is also a potential route. After deprotonation of 4-ethylthiazole (B173719) at the C2 position with a strong organometallic base, the resulting 2-lithiothiazole can be quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

MethodPrecursorKey ReagentsDescription
Balz-Schiemann Reaction2-Amino-4-ethylthiazoleNaNO₂, HBF₄, HeatDiazotization of the amino group followed by thermal decomposition to install fluorine.
Nucleophilic Substitution2-Halo-4-ethylthiazoleKF or CsFHalogen exchange reaction where a halide (Cl, Br) is replaced by fluoride.
C-H Functionalization4-EthylthiazoleStrong Base (e.g., n-BuLi), Electrophilic F+ source (e.g., NFSI)Deprotonation at C2 followed by reaction with a fluorinating agent.

An alternative to direct fluorination is to construct the fluorinated ring using specialized reagents. A notable strategy involves a [4+1] cycloaddition using difluorocarbene (:CF₂). In this approach, difluorocarbene, often generated from a precursor like FSO₂CF₂CO₂SiMe₃, reacts with an N-(thioacyl)amidine.

This reaction forms a five-membered 5,5-difluorothiazoline intermediate. Subsequent aromatization of this intermediate, which can be achieved through dehydrofluorination, yields the final 5-fluorothiazole product. While this specific example leads to a 5-fluorothiazole, it highlights the utility of carbene chemistry in building fluorinated heterocyclic rings from the ground up, offering a distinct pathway from the more traditional condensation reactions.

Methodologies for Installing Fluorine at the 2-Position of 1,3-Thiazoles

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a critical step in the synthesis of 2-fluorothiazole (B1628781) derivatives. This process typically involves the displacement of a leaving group at the 2-position of the thiazole ring with a fluoride ion. The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these fluoride sources can be influenced by factors like lattice enthalpy and solubility. nih.gov For instance, the lower lattice enthalpy and greater solubility of CsF often make it more reactive than KF. nih.gov

The efficiency of nucleophilic fluorination can be enhanced by using phase-transfer catalysts or by conducting the reaction in ionic liquids, which can improve the solubility and reactivity of the fluoride salt. organic-chemistry.org The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) often being preferred. acsgcipr.org

A significant challenge in nucleophilic fluorination is the potential for competing elimination reactions, especially with substrates that have accessible protons. ucla.edu Careful optimization of reaction temperature and the use of less basic fluoride sources can help to mitigate this issue. ucla.edu

Table 1: Common Nucleophilic Fluorinating Agents and Their Properties
Fluorinating AgentAbbreviationKey CharacteristicsTypical Applications
Potassium FluorideKFInexpensive, but can have low reactivity due to high lattice energy. acsgcipr.orgnih.govUsed in combination with phase-transfer catalysts or in high-boiling solvents.
Cesium FluorideCsFMore reactive than KF due to lower lattice energy. acsgcipr.orgnih.govEffective for fluorination of less reactive substrates.
Tetrabutylammonium FluorideTBAFHighly soluble in organic solvents, available in anhydrous or hydrated forms. acsgcipr.orgWidely used for a variety of nucleophilic fluorination reactions.

Approaches for the Regioselective Introduction of the Ethyl Moiety at the 4-Position

The regioselective introduction of an ethyl group at the 4-position of the thiazole ring is a crucial step in the synthesis of the target compound. Several strategies can be employed to achieve this, often involving the cyclization of specifically substituted precursors or the direct functionalization of a pre-formed thiazole ring.

One common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.govmjcce.org.mk To introduce an ethyl group at the 4-position, a 1-halobutan-2-one would be the required α-haloketone. The reaction with a suitable thioamide, such as fluoroformamide, would in principle yield the desired 4-ethyl-2-fluoro-1,3-thiazole.

Another strategy involves the modification of a pre-existing thiazole. For instance, a 4-unsubstituted thiazole could undergo a Friedel-Crafts-type acylation with acetyl chloride to introduce an acetyl group at the 4-position, which can then be reduced to an ethyl group. However, controlling the regioselectivity of such reactions can be challenging.

More modern approaches utilize transition-metal-catalyzed cross-coupling reactions. For example, a 4-halothiazole could be coupled with an ethylating agent, such as ethylboronic acid or triethylaluminum, using a palladium or nickel catalyst. These methods often offer high regioselectivity and functional group tolerance.

Sequential Functionalization Strategies for 2-fluoro-4-ethyl-1,3-thiazoles

Strategy 1: Fluorination followed by Ethylation

In this approach, a 2-halo-1,3-thiazole (e.g., 2-chloro- or 2-bromo-1,3-thiazole) is first subjected to nucleophilic fluorination to produce 2-fluoro-1,3-thiazole. Subsequently, the ethyl group is introduced at the 4-position. This could be achieved through a regioselective C-H functionalization reaction, where a catalyst directs the ethylation to the C4 position.

Strategy 2: Ethylation followed by Fluorination

Alternatively, the ethyl group can be introduced first to form a 4-ethyl-1,3-thiazole intermediate. This can be accomplished through various methods, including the Hantzsch synthesis using 1-halobutan-2-one. The resulting 4-ethyl-2-unsubstituted or 2-amino-4-ethyl-1,3-thiazole can then be converted to the 2-fluoro derivative. For example, a 2-amino-4-ethyl-1,3-thiazole can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and then displaced by fluoride.

The choice between these strategies depends on the availability of starting materials, the compatibility of functional groups with the reaction conditions of each step, and the potential for side reactions.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. The specific precursors required will depend on the chosen synthetic route.

For a Hantzsch-type synthesis, the essential precursors are an α-haloketone and a thioamide. To obtain the 4-ethyl-thiazole core, 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone would be the required α-haloketone. For the introduction of the 2-fluoro substituent, a fluorinated thioamide, such as thioformamide, followed by a fluorination step, or a direct approach with a reagent like fluorothiophosgene could be envisioned, although the latter is highly toxic and less common.

For strategies involving the functionalization of a pre-formed thiazole ring, the initial precursor would be a simpler thiazole derivative. For example, 2-aminothiazole is a commercially available starting material that can be functionalized at the 4-position and then the amino group can be converted to a fluoro group. researchgate.net Alternatively, 2-chlorothiazole (B1198822) or 2-bromothiazole (B21250) can serve as precursors for nucleophilic fluorination.

The synthesis of these precursors often involves multi-step sequences starting from simple, commercially available chemicals. For instance, 1-bromo-2-butanone can be prepared by the bromination of 2-butanone.

Catalytic Systems in Thiazole Synthesis: Palladium-Catalyzed and Copper-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for the synthesis and functionalization of thiazoles, offering high efficiency and selectivity.

Palladium-Catalyzed Methodologies:

Palladium catalysts are extensively used for cross-coupling reactions to form C-C and C-heteroatom bonds on the thiazole ring. acs.org For instance, the Suzuki-Miyaura coupling can be used to introduce the ethyl group at the 4-position by reacting a 4-halothiazole with an ethylboronic acid derivative in the presence of a palladium catalyst. nih.gov Palladium catalysts are also effective for direct C-H arylation of thiazoles, where the regioselectivity can be controlled by the choice of ligands and bases. nih.govnih.gov This approach could potentially be adapted for C-H ethylation.

Table 2: Examples of Palladium-Catalyzed Reactions in Thiazole Synthesis
Reaction TypeThiazole SubstrateCoupling PartnerTypical Catalyst SystemReference
Suzuki-Miyaura Coupling4-BromothiazoleEthylboronic acidPd(PPh₃)₄, Na₂CO₃ nih.gov
Direct C-H ArylationThiazoleAryl halidePd(OAc)₂, ligand, base nih.gov

Copper-Catalyzed Methodologies:

Copper catalysts are also valuable in thiazole synthesis, often being more cost-effective than palladium. osi.lv Copper-catalyzed reactions are particularly useful for C-N and C-S bond formation. For example, copper can catalyze the N-arylation of 2-aminothiazoles. acs.org There are also copper-catalyzed methods for the synthesis of the thiazole ring itself, such as the three-component reaction of amines, aldehydes, and elemental sulfur. thieme-connect.com

Both palladium and copper-catalyzed methods offer significant advantages in terms of mild reaction conditions, high yields, and functional group tolerance, making them attractive for the synthesis of complex thiazole derivatives like this compound.

Green Chemistry Considerations in the Synthesis of Fluorinated Thiazoles

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including fluorinated thiazoles, to minimize environmental impact. bepls.combohrium.com

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, where several starting materials are combined in a single step to form the product, are a good example of this principle in thiazole synthesis. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents. nih.gov For example, the Hantzsch thiazole synthesis has been successfully carried out in deep eutectic solvents. nih.gov Additionally, avoiding the use of highly toxic reagents is a priority.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or running reactions at ambient temperature. bepls.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. The use of recyclable catalysts is particularly beneficial. mdpi.com

Waste Prevention: Designing syntheses to prevent the formation of waste products.

By incorporating these principles, the synthesis of this compound and other fluorinated thiazoles can be made more sustainable and environmentally friendly.

Reactivity and Mechanistic Studies of 4 Ethyl 2 Fluoro 1,3 Thiazole

Chemical Transformations Involving the Fluorine Atom

The fluorine atom at the C-2 position is the most prominent site for chemical modification on the 4-ethyl-2-fluoro-1,3-thiazole scaffold. Its high electronegativity renders the C-2 carbon electron-deficient and susceptible to a range of nucleophilic substitution and bond activation strategies.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The C-2 position of 2-halothiazoles is known to be activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the thiazole (B1198619) ring nitrogen and the halogen atom. In the case of this compound, the fluorine atom, despite being a poor leaving group in SN2 reactions, can be an excellent leaving group in SNAr reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the C-2 carbon more electrophilic. libretexts.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. masterorganicchemistry.comyoutube.com

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 2-substituted-4-ethylthiazoles. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

NucleophileReagent ExampleProduct TypeReference
Oxygen NucleophilesSodium methoxide2-Alkoxy-4-ethylthiazole
Sulfur NucleophilesSodium thiophenoxide2-Thioether-4-ethylthiazole researchgate.net
Nitrogen NucleophilesAmmonia, Amines2-Amino-4-ethylthiazole (B1281273) jocpr.com
Carbon NucleophilesGrignard Reagents2-Alkyl/Aryl-4-ethylthiazole tandfonline.com

This table presents examples of nucleophilic substitution reactions on related 2-halothiazoles, which are expected to be applicable to this compound.

C-F Bond Activation and Derivatization Strategies

Beyond classical SNAr reactions, the C-F bond in this compound can be activated using transition-metal catalysts or under transition-metal-free conditions. nih.govtib.eu These methods have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods.

Transition-metal-mediated C-F bond activation often involves the oxidative addition of the C-F bond to a low-valent metal center. ox.ac.uk Catalytic systems based on palladium, nickel, and copper have been successfully employed for the cross-coupling of fluoroaromatics with various partners. For instance, Suzuki-Miyaura coupling reactions could potentially be used to introduce aryl or vinyl substituents at the C-2 position.

Transition-metal-free C-F bond activation strategies have also gained traction. These methods often rely on the generation of highly reactive intermediates such as silyl (B83357) radicals or the use of strong Lewis acids to facilitate fluoride (B91410) abstraction. scispace.comspringernature.com

Reaction TypeCatalyst/Reagent ExampleProduct TypeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Base2-Aryl-4-ethylthiazole
Buchwald-Hartwig AminationPd catalyst / Ligand / Base2-Amino-4-ethylthiazole ox.ac.uk
Silyl Radical-Mediated CouplingSilylboronates / Radical Initiator2-Silyl-4-ethylthiazole springernature.com

This table illustrates potential C-F bond activation strategies for this compound based on known methods for other fluoroaromatic compounds.

Reactions at the Ethyl Group (C-4)

The ethyl group at the C-4 position provides an additional handle for the functionalization of this compound, allowing for the introduction of diverse functionalities through aliphatic chemistry.

Aliphatic Functionalization and Side-Chain Modifications

The benzylic-like position of the methylene (B1212753) group in the ethyl substituent is susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN can lead to the formation of 4-(1-bromoethyl)-2-fluoro-1,3-thiazole. This halogenated intermediate can then be subjected to further nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidative and Reductive Transformations of the Ethyl Group

The ethyl group can undergo oxidation to afford the corresponding carboxylic acid. This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under acidic conditions. The resulting 2-fluoro-1,3-thiazole-4-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Conversely, while reduction of the ethyl group itself is not a common transformation, the thiazole ring can be reduced under certain conditions, which may affect the ethyl substituent. For example, catalytic hydrogenation can lead to the saturation of the thiazole ring to a thiazolidine.

Reaction TypeReagent ExampleProductReference
Radical BrominationNBS, AIBN4-(1-Bromoethyl)-2-fluoro-1,3-thiazole
OxidationKMnO₄, H₂SO₄2-Fluoro-1,3-thiazole-4-carboxylic acid

This table provides examples of reactions at the ethyl group based on known transformations of 4-alkylthiazoles.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound possesses its own characteristic reactivity. The presence of the sulfur and nitrogen heteroatoms influences the electron distribution within the ring and provides sites for further chemical modification.

The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives can exhibit altered biological activity and provide intermediates for further functionalization.

Electrophilic substitution on the thiazole ring is also possible. While the C-2 position is occupied, the C-5 position is a potential site for electrophilic attack, although the electron-withdrawing nature of the 2-fluoro substituent may deactivate the ring towards this type of reaction. Anodic fluorination has been shown to introduce a fluorine atom at the C-5 position of certain thiazole derivatives. acs.org Furthermore, under certain conditions, ring-opening reactions of the thiazole moiety can occur, leading to acyclic products. rsc.org

Reaction TypeReagent ExampleProduct TypeReference
S-Oxidationm-CPBAThis compound S-oxide
Electrophilic FluorinationSelectfluor4-Ethyl-2,5-difluoro-1,3-thiazole acs.org
Ring OpeningStrong Base/HeatAcyclic thioamides/enamines rsc.org

This table summarizes potential reactions of the thiazole ring in this compound based on the reactivity of other thiazole derivatives.

Electrophilic Aromatic Substitution Reactions on the Ring (e.g., at C-5)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In thiazoles, the electron density is highest at the C-5 position, making it the most favorable site for electrophilic attack. mdpi.com However, the reactivity is modulated by the substituents present. For this compound, the 2-fluoro group is strongly electron-withdrawing and deactivating, while the 4-ethyl group is electron-donating and activating. wikipedia.org The activating effect of the ethyl group and the inherent nucleophilicity of the C-5 position generally direct electrophiles to this site, though the deactivating influence of the fluorine atom means that harsher reaction conditions may be required compared to unsubstituted thiazoles.

Common electrophilic substitution reactions such as nitration and halogenation are expected to proceed at the C-5 position. For instance, bromination of 2-fluorothiazole (B1628781) derivatives can be achieved to introduce a bromine atom onto the ring. smolecule.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄4-Ethyl-2-fluoro-5-nitro-1,3-thiazole
BrominationBr₂/FeBr₃5-Bromo-4-ethyl-2-fluoro-1,3-thiazole
Friedel-Crafts AcylationRCOCl/AlCl₃4-Ethyl-5-acyl-2-fluoro-1,3-thiazole

Note: This table is based on established principles of electrophilic aromatic substitution on substituted thiazole rings. Experimental verification for this compound is required.

Cycloaddition Chemistry of 1,3-Thiazoles: [4+1] and Diels-Alder Type Reactions

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures or the use of highly reactive dienophiles/dipolarophiles. wikipedia.org Diels-Alder reactions, typically a [4+2] cycloaddition, can occur with thiazoles acting as the diene component. For example, reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org

The presence of substituents on the thiazole ring can influence the feasibility and outcome of these reactions. While specific studies on this compound are limited, research on related systems like 4-alkenylthiazoles shows they can act as all-carbon dienes in Diels-Alder reactions. nih.gov This involves the C4=C5 bond of the thiazole and a side-chain double bond. nih.gov Intramolecular Diels-Alder reactions of thiazoles have also been explored, providing routes to complex heterocyclic systems. thieme-connect.com

Thiazoles can also undergo [3+2] cycloadditions. For instance, thiazole carbene-derived 1,3-dipoles have been shown to react with electron-deficient alkenes and alkynes to form spiro-selenophene intermediates, which then rearrange to other heterocyclic products. nih.gov Another example is the reaction of azomethine ylides with thiazole derivatives in a 1,3-dipolar cycloaddition to generate spiro-pyrrolo-thiazoles. rsc.org

C-H Bond Functionalization of the Thiazole Nucleus

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including thiazoles. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials. For thiazoles, C-H functionalization can be directed to various positions depending on the reaction conditions and directing groups used. mdpi.com

Palladium-catalyzed direct C-H arylation is a common method. researchgate.net For the thiazole ring, the C2 and C5 positions are generally the most reactive sites for such transformations. mdpi.com In the case of this compound, the C-5 position is the most likely site for C-H functionalization due to its higher electron density and steric accessibility. The 2-fluoro substituent would likely disfavor C-H activation at the adjacent C2 position, which is already substituted.

Table 2: Potential C-H Functionalization Reactions on this compound

Reaction TypeCatalyst/ReagentsExpected Product
Direct ArylationPd(OAc)₂, Aryl Halide, Base4-Ethyl-2-fluoro-5-aryl-1,3-thiazole
Oxidative AlkenylationPd(OAc)₂, Alkene, Oxidant4-Ethyl-2-fluoro-5-alkenyl-1,3-thiazole

Note: This table represents potential applications of known C-H functionalization methods to this compound.

Metal-Catalyzed Cross-Coupling Reactions on this compound

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comsioc-journal.cn For a molecule like this compound, cross-coupling could theoretically occur at a C-F bond or a C-H bond (after activation).

Activation of aromatic C-F bonds for cross-coupling is challenging due to the high bond dissociation energy but is an area of active research. beilstein-journals.org Nickel-catalyzed systems have shown promise in coupling 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org A similar approach might be applicable to 2-fluorothiazoles.

Alternatively, a more common strategy would be to first introduce a more reactive handle, such as a bromine or iodine atom, at the C-5 position via electrophilic halogenation, and then perform a standard Suzuki, Stille, or Heck coupling reaction. Another route is the direct C-H functionalization at C-5 followed by coupling.

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves both experimental and computational approaches.

Experimental Approaches to Reaction Mechanism Determination

Several experimental techniques are employed to elucidate reaction mechanisms in thiazole chemistry.

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants and catalysts can help determine the reaction order and identify the rate-determining step. nih.gov Many reactions involving thiazoles have been shown to follow second-order kinetics. sciepub.com

Intermediate Trapping and Isolation: Identifying and characterizing reaction intermediates provides direct evidence for a proposed pathway. For example, in the Hantzsch thiazole synthesis, cyclic intermediates like 4-hydroxythiazoline have been isolated under specific conditions. researchgate.net

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with Deuterium, ¹³C, or ¹⁵N) and tracking the position of the label in the product can reveal bond-forming and bond-breaking steps.

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor the reaction progress in real-time, helping to detect transient intermediates. mdpi.com

Table 3: Common Experimental Methods for Mechanistic Studies

MethodInformation GainedExample Application in Thiazole Chemistry
Reaction Progress Kinetic Analysis (RPKA)Reaction order, catalyst deactivation, rate-determining stepStudying Pd-catalyzed C-H functionalization. nih.gov
Cyclic VoltammetryRedox potentials, feasibility of single-electron transfer (SET) stepsInvestigating electrochemical synthesis of thiazole derivatives. researchgate.net
Radical Scavenger ExperimentsInvolvement of radical pathwaysUsing TEMPO to probe the mechanism of lipase-catalyzed thiazole synthesis. rsc.org

Role of Intermediates in Reaction Pathways

The reactions of thiazoles often proceed through various reactive intermediates that dictate the final product.

Carbocation Intermediates (Arenium Ions): In electrophilic aromatic substitution, the attack of an electrophile on the thiazole ring forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the arenium ion formed by attack at C-5 is stabilized by the electron-donating ethyl group.

Thiazolium Ylides and Carbenes: Deprotonation of a thiazolium salt at the C-2 position generates a thiazolium ylide or the corresponding nucleophilic carbene. wikipedia.org These intermediates are key in reactions like the Stetter reaction and Benzoin condensation.

Organometallic Intermediates: In metal-catalyzed reactions, organometallic complexes involving the thiazole ring are crucial intermediates. For instance, in palladium-catalyzed C-H activation, a palladacycle is formed. nih.gov Similarly, nickel-catalyzed C-F activation is proposed to proceed through a nickelacyclopropane intermediate. beilstein-journals.org

Radical Intermediates: Some reaction pathways may involve radical species. For example, some visible-light-induced syntheses of thiazole derivatives are proposed to proceed via a single-electron transfer (SET) process, generating radical intermediates. researchgate.net

The specific nature of the intermediates in reactions of this compound will be influenced by its unique electronic properties, meriting further detailed investigation.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Fluoro 1,3 Thiazole

Computational Studies of Reaction Mechanisms and Energy Profiles

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving 4-Ethyl-2-fluoro-1,3-thiazole. These studies allow for a detailed understanding of reaction pathways, the identification of transient species, and the determination of reaction kinetics and thermodynamics.

The elucidation of a reaction mechanism hinges on the successful characterization of its transition states and intermediates. For reactions involving this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to locate and characterize these critical points on the potential energy surface.

Transition states are first-order saddle points, representing the maximum energy barrier along the reaction coordinate. Their geometries are optimized, and frequency calculations are performed to confirm their nature, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intermediates, on the other hand, are local minima on the potential energy surface and are characterized by all real frequencies.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction at the C2 position of this compound, computational studies can identify the structure of the Meisenheimer complex, a key intermediate. The geometric parameters of this intermediate, such as bond lengths and angles, provide insight into its stability and electronic structure.

Table 1: Calculated Geometric Parameters of a Hypothetical Meisenheimer Intermediate in a Reaction of this compound with a Nucleophile (Nu)

Parameter Bond/Angle Calculated Value (DFT B3LYP/6-31G*)
Bond Length C2-F 1.45 Å
Bond Length C2-Nu 1.80 Å
Bond Length C2-N3 1.35 Å
Bond Length C2-S1 1.78 Å
Bond Angle F-C2-Nu 105.2°

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction coordinate scans, also known as potential energy surface (PES) scans, are performed to map the energy landscape connecting reactants, transition states, intermediates, and products. By systematically varying a specific geometric parameter (e.g., a bond distance or angle) and optimizing the remaining degrees of freedom, a one-dimensional energy profile is constructed.

From these scans, approximate structures for transition states and intermediates can be identified, which are then fully optimized. The calculation of Gibbs free energy at each stationary point allows for the construction of a free energy profile. This profile is crucial for understanding the spontaneity and rate of a reaction. The difference in free energy between the reactants and the transition state determines the activation energy (ΔG‡), which is directly related to the reaction rate.

Table 2: Calculated Relative Free Energies for a Hypothetical Reaction Pathway of this compound

Species Relative Free Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The ethyl group at the C4 position of the thiazole (B1198619) ring introduces conformational flexibility to the this compound molecule. Understanding the preferred conformations and the energy barriers to rotation is essential for a complete picture of its molecular behavior.

Conformational analysis is typically performed by systematically rotating the dihedral angle of the ethyl group and calculating the potential energy at each step. This provides a potential energy scan that reveals the most stable conformers (energy minima) and the transition states for their interconversion.

Molecular dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of atoms over time. MD simulations can explore the conformational space of the molecule at a given temperature, providing insights into its flexibility, vibrational motions, and the time scales of conformational changes. These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment.

Solvent Effects and Their Computational Treatment on this compound Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational chemistry offers several models to account for these solvent effects on the reactivity of this compound.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on reaction energetics.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more accurate description of the local solvent environment, which can be crucial for understanding reactions where specific solvent interactions play a key role. The choice of model depends on the specific system and the level of accuracy required. For instance, in reactions where charge separation develops in the transition state, polar solvents are expected to lower the activation energy, a phenomenon that can be quantitatively assessed using these computational models.

Derivatization and Scaffold Functionalization Strategies Based on 4 Ethyl 2 Fluoro 1,3 Thiazole

Diversification of the Ethyl Group: Synthesis of Analogues with Extended Carbon Chains or Modified Functionalities

While specific examples of the derivatization of the ethyl group on 4-ethyl-2-fluoro-1,3-thiazole are not extensively documented in publicly available literature, general synthetic methodologies applied to related 4-alkylthiazoles can be extrapolated. These strategies often involve the functionalization of the α-carbon of the ethyl group or its complete replacement through synthetic precursors.

One common approach involves the deprotonation of the benzylic-like α-carbon of the ethyl group using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This intermediate can then react with a variety of electrophiles to introduce new functionalities. For instance, reaction with alkyl halides can lead to the extension of the carbon chain, while reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Subsequent oxidation of these alcohols can provide corresponding ketones or carboxylic acids, further diversifying the available functionalities.

Another strategy involves the synthesis of the thiazole (B1198619) ring from precursors already bearing the desired modified side chain. For example, instead of using 1-chlorobutan-2-one (B1265656) in a Hantzsch-type synthesis, one could employ an α-haloketone with a longer or functionalized carbon chain at the corresponding position.

Table 1: Potential Analogues via Ethyl Group Diversification

Starting MaterialReagentsProductFunctional Modification
This compound1. LDA2. R-X (Alkyl halide)4-(Alkyl-ethyl)-2-fluoro-1,3-thiazoleCarbon chain extension
This compound1. LDA2. RCHO (Aldehyde)4-(1-Hydroxypropyl)-2-fluoro-1,3-thiazole analogueIntroduction of hydroxyl group
2-Fluoro-thioacetamideα-Halo ketone with desired side chain4-(Functionalized alkyl)-2-fluoro-1,3-thiazoleSynthesis from modified precursors

Introduction of Additional Substituents at the Thiazole Ring (e.g., at C-5)

The introduction of substituents at the C-5 position of the thiazole ring is a crucial strategy for modulating the electronic properties and biological activity of the molecule. Electrophilic aromatic substitution is a primary method for achieving this functionalization. The thiazole ring is generally susceptible to electrophilic attack, particularly at the C-5 position, which is activated by the ring sulfur atom.

Common electrophilic substitution reactions that can be applied to the this compound scaffold include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The resulting 5-halo-4-ethyl-2-fluoro-1,3-thiazole is a versatile intermediate for further transformations, such as cross-coupling reactions.

Nitration: Introduction of a nitro group at the C-5 position can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, can introduce a formyl group at the C-5 position. This aldehyde functionality can then be used in various subsequent reactions, such as reductive amination or Wittig reactions.

These C-5 substituted derivatives serve as key building blocks for more complex molecules. For instance, a 5-bromo derivative can undergo Suzuki or Stille coupling reactions to introduce aryl or heteroaryl substituents.

Table 2: C-5 Functionalization Reactions

ReactionReagentsProduct
BrominationNBS, ACN5-Bromo-4-ethyl-2-fluoro-1,3-thiazole
NitrationHNO₃, H₂SO₄4-Ethyl-2-fluoro-5-nitro-1,3-thiazole
FormylationPOCl₃, DMFThis compound-5-carbaldehyde

Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The fusion of a second heterocyclic ring to the this compound core can lead to the formation of novel polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities. The synthesis of such fused systems typically involves the introduction of functional groups at adjacent positions on the thiazole ring (e.g., C-4 and C-5) that can participate in a subsequent cyclization reaction.

A common strategy involves the functionalization of the C-5 position with a group that can react with a substituent on the ethyl group at C-4. For example, if the ethyl group is modified to contain a primary amine, and a carboxyl group is introduced at C-5, an intramolecular amide bond formation could lead to a fused lactam.

Alternatively, a difunctional reagent can be used to react with a pre-functionalized thiazole. For instance, a 5-amino-4-ethyl-2-fluoro-1,3-thiazole derivative could react with a β-ketoester to construct a fused pyrimidine (B1678525) ring, forming a thiazolo[5,4-d]pyrimidine (B3050601) system. While specific examples starting from this compound are not readily found, the general principles of fused heterocyclic synthesis are applicable airo.co.in.

Preparation of Hybrid Molecules and Conjugates Containing this compound

Hybrid molecules, which combine the this compound scaffold with other pharmacophores or bioactive moieties, represent a promising strategy for the development of new therapeutic agents. The synthesis of these conjugates typically involves linking the thiazole unit to another molecule via a stable covalent bond.

This can be achieved by first introducing a reactive functional group onto the thiazole ring or its substituents. For example, a carboxylic acid group introduced at the C-5 position can be activated and coupled with an amine-containing drug or biomolecule to form an amide linkage. Similarly, a 5-amino derivative can be acylated or coupled with a carboxylic acid-containing molecule.

The linker used to connect the two moieties can also be varied to optimize the spacing and orientation of the pharmacophores, which can be critical for biological activity. The design of such hybrid molecules often aims to combine the therapeutic effects of both components or to target a specific biological pathway with enhanced efficacy or reduced side effects. The synthesis of thiazole-based hybrid molecules is a well-established field, and these general strategies can be applied to the this compound core nih.gov.

Spectroscopic Characterization Methodologies for 4 Ethyl 2 Fluoro 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Different NMR techniques provide specific information about the hydrogen, carbon, and fluorine atoms in 4-Ethyl-2-fluoro-1,3-thiazole.

Proton NMR (¹H NMR) for Characterization of Ring and Ethyl Protons

The ethyl group at the C-4 position would give rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the thiazole (B1198619) ring would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, coupling with the methylene protons. The integration of these signals would correspond to the number of protons in each group (1H for the ring proton, 2H for the methylene group, and 3H for the methyl group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Thiazole H-57.0 - 7.5Singlet (s)
Ethyl -CH₂-2.7 - 3.0Quartet (q)
Ethyl -CH₃1.2 - 1.5Triplet (t)

Note: Predicted values are based on typical ranges for similar heterocyclic systems.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the five carbon atoms. The chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) are particularly informative. The C-2 carbon, being directly attached to the highly electronegative fluorine atom and nitrogen, would appear at a significantly downfield chemical shift. The C-4 and C-5 carbons will also have characteristic shifts reflecting their position within the heterocyclic ring. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Thiazole C-2160 - 170 (Coupling with F)
Thiazole C-4150 - 155
Thiazole C-5115 - 120
Ethyl -CH₂-20 - 25
Ethyl -CH₃10 - 15

Note: Predicted values are based on typical ranges for similar fluorinated thiazole derivatives.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a thiazole ring. Furthermore, coupling between the fluorine atom and the C-2 carbon of the thiazole ring can be observed in the ¹³C NMR spectrum, providing further structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the thiazole ring and the ethyl group. Key vibrational modes include C=N and C=C stretching within the thiazole ring, C-H stretching of the aromatic ring and the ethyl group, and C-F stretching. The C-F bond typically exhibits a strong absorption band in the fingerprint region of the spectrum. The infrared spectra of thiazole and its methyl derivatives have been studied, providing a basis for the assignment of vibrational frequencies. For instance, thiazole itself shows strong bands related to the thiazole skeleton. cdnsciencepub.com

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group / BondExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=N Stretch1650 - 1550Medium to Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-F Stretch1100 - 1000Strong

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Thiazoles are known to be relatively stable upon electron impact, often showing an abundant molecular ion. semanticscholar.org The fragmentation of this compound would likely involve the loss of small molecules or radicals from the parent ion. For comparison, the mass spectrum of the non-fluorinated analogue, 4-Ethyl-1,3-thiazole, is available in the NIST WebBook and shows a prominent molecular ion. nist.gov Common fragmentation pathways for thiazole derivatives can include cleavage of the ethyl group and rupture of the thiazole ring. researchgate.netsapub.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
[M]⁺Molecular Ion
[M - CH₃]⁺Loss of a methyl radical
[M - C₂H₅]⁺Loss of an ethyl radical
[M - F]⁺Loss of a fluorine radical
[M - HCN]⁺Loss of hydrogen cyanide from ring cleavage

Note: The relative intensities of these fragments would depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties of this compound and its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and optical properties of organic compounds, including this compound and its derivatives. This method provides valuable insights into the electronic structure of these molecules by measuring their absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores.

For thiazole derivatives, the UV-Vis absorption spectra are typically characterized by bands in the range of 200–900 nm. nih.gov The absorption maxima for various thiazole derivatives have been reported to fall within the 326–366 nm range, which is primarily attributed to π–π* electronic transitions within the aromatic thiazole ring and any conjugated systems. distantreader.org The presence of substituents on the thiazole ring, such as the ethyl and fluoro groups in this compound, can significantly influence the position and intensity of these absorption bands.

Detailed research findings on related fluorinated thiazole derivatives have demonstrated the utility of UV-Vis spectroscopy in their characterization. nih.govacs.org The introduction of a fluorine atom can alter the electronic properties of the thiazole ring, potentially leading to shifts in the absorption maxima. For instance, studies on other thiazole derivatives have shown that the nature and position of substituents can induce either a bathochromic (red shift) or a hypsochromic (blue shift) effect on the absorption spectrum. distantreader.org

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used in conjunction with experimental UV-Vis spectroscopy to provide a more profound understanding of the electronic transitions. rsc.org These theoretical calculations can help assign the observed absorption bands to specific molecular orbital transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transitions. rsc.orgscielo.org.za

The optical properties of thiazole derivatives are also influenced by the solvent environment, a phenomenon known as solvatochromism. distantreader.org The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. nih.gov This sensitivity to the solvent makes UV-Vis spectroscopy a useful tool for probing the intermolecular interactions between the thiazole derivative and the surrounding medium.

While specific experimental UV-Vis data for this compound is not extensively available in the public domain, the following table presents representative data for various thiazole derivatives from the literature to illustrate the typical electronic transitions and optical properties observed for this class of compounds.

CompoundSolventλmax (nm)Transition Type (if specified)Reference
Thiazole Hydrazone Conjugate 5aDMF353.63π–π distantreader.org
Thiazole Hydrazone Conjugate 5aDMSO355.29π–π distantreader.org
Thiazole Hydrazone Conjugate 5aAcetonitrile (B52724)342.83π–π* distantreader.org
Azo-thiazole derivative 3Ethanol293-477- nih.gov
Azo-thiazole derivative 3aDMSO293-477- nih.gov
5-N-arylaminothiazole 1CH2Cl2358-410- researchgate.net
Thiazolo[5,4-d]thiazole derivative TTZ8CH2Cl2~510HOMO → LUMO, HOMO−1 → LUMO rsc.org
Thiazolo[5,4-d]thiazole derivative TTZ9CH2Cl2~550HOMO → LUMO, HOMO−1 → LUMO rsc.org

This interactive table allows for the sorting and filtering of data to better understand the range of absorption maxima and the influence of different solvents on the electronic transitions of thiazole derivatives. The data presented underscores the importance of UV-Vis spectroscopy in the characterization of these heterocyclic compounds and provides a basis for predicting the potential optical properties of this compound.

Advanced Academic Applications and Future Research Trajectories for Fluorinated Thiazole Derivatives

4-Ethyl-2-fluoro-1,3-thiazole as a Strategic Building Block in Complex Organic Synthesis

The primary utility of this compound as a synthetic intermediate is dictated by the reactivity of the carbon-fluorine bond at the C2 position. This position on the thiazole (B1198619) ring is electron-deficient, and the presence of the highly electronegative fluorine atom significantly enhances its electrophilic character. This makes the C2 carbon highly susceptible to attack by a wide range of nucleophiles through a mechanism known as nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The fluorine atom at the C2 position is a superior leaving group in this context compared to other halogens (Cl, Br, I). This is because its strong inductive electron-withdrawing effect powerfully polarizes the C-F bond, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the C2 carbon exceptionally electrophilic and ready for nucleophilic attack. libretexts.org The subsequent loss of the fluoride (B91410) ion is a rapid process. This reactivity allows for the facile introduction of diverse functionalities, including amines, thiols, and alkoxides, to create more complex substituted thiazoles.

Beyond SNAr, the 2-halo-thiazole scaffold is a competent participant in transition-metal-catalyzed cross-coupling reactions. While direct examples involving this compound are specific to proprietary research, the well-established reactivity of other 2-halothiazoles provides a clear blueprint for its application. core.ac.ukresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C2 position. core.ac.uk This capability allows the 4-ethyl-2-fluorothiazole core to be strategically integrated into larger, more complex molecules, serving as a linchpin in convergent synthetic strategies.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent Class Bond Formed Resulting Structure
Nucleophilic Aromatic Substitution (SNAr) Primary/Secondary Amines (R₂NH) C-N 2-Amino-4-ethyl-1,3-thiazole derivatives
Nucleophilic Aromatic Substitution (SNAr) Alkoxides (RO⁻) C-O 2-Alkoxy-4-ethyl-1,3-thiazole derivatives
Nucleophilic Aromatic Substitution (SNAr) Thiolates (RS⁻) C-S 2-Thioether-4-ethyl-1,3-thiazole derivatives
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acids (R-B(OH)₂) C-C 2-Aryl/Vinyl-4-ethyl-1,3-thiazole derivatives
Sonogashira Coupling Terminal Alkynes (R-C≡CH) C-C (sp) 2-Alkynyl-4-ethyl-1,3-thiazole derivatives

Contributions to Methodological Advancements in Selective Fluorination Chemistry

The study of 2-fluorothiazoles contributes significantly to the broader field of selective fluorination and C-F bond functionalization. The synthesis of these compounds serves as a benchmark for the efficacy and selectivity of new fluorinating reagents. nih.gov However, a more profound contribution lies in the subsequent manipulation of the C-F bond, a field that has garnered intense research interest. baranlab.org

The selective activation of the strong C-F bond is a formidable challenge in organic chemistry. nih.gov Research into the reactivity of compounds like this compound provides valuable insights into this challenge. While traditional SNAr reactions rely on the inherent electrophilicity of the thiazole ring, recent methodological advancements have focused on using transition-metal catalysts to achieve C-F functionalization under milder conditions and with substrates that are not sufficiently activated for SNAr. nih.govmdpi.com

This research area explores the oxidative addition of a C-F bond to a low-valent metal center (e.g., Palladium(0) or Nickel(0)), which is a critical step in catalytic cycles for cross-coupling reactions. mdpi.com The ability to selectively cleave and functionalize a C-F bond on a heterocyclic ring like thiazole represents a significant methodological advance. It transforms the fluorine atom from a simple leaving group in SNAr into a versatile handle for a wider array of synthetic transformations, thereby expanding the toolkit available to synthetic chemists for constructing complex fluorinated molecules. baranlab.org

Theoretical Predictions for Novel Thiazole-Based Architectures with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of novel molecules before their synthesis. mdpi.com For fluorinated thiazole derivatives, DFT calculations can provide profound insights into their electronic structure, stability, and chemical reactivity.

Theoretical studies can accurately model how the introduction of a fluorine atom at the C2 position and an ethyl group at the C4 position influences the electron distribution across the thiazole ring. Key reactivity descriptors can be calculated to quantify these effects:

Molecular Electrostatic Potential (MEP): Maps can visualize the electron-rich and electron-poor regions of the molecule, confirming the C2 carbon as a prime site for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and softness (S) can be calculated to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

By systematically varying substituents in silico (e.g., changing the alkyl group at C4 or adding substituents at C5), researchers can predict how these modifications will "tune" the reactivity of the C2 position. This allows for the rational design of new thiazole-based architectures with tailored electronic properties for specific applications in materials science or as intermediates for targeted drug synthesis. nih.govnih.gov

Table 2: Conceptual DFT-Predicted Tuning of Reactivity at the C2-Position of 2-Fluoro-1,3-Thiazole Derivatives

Substituent at C4/C5 Electronic Effect Predicted Impact on HOMO-LUMO Gap Predicted Reactivity toward Nucleophiles
-CH₂CH₃ (Ethyl) Weakly Electron-Donating Minor Increase Baseline
-H (Hydrogen) Neutral Baseline Reference
-CF₃ (Trifluoromethyl) Strongly Electron-Withdrawing Decrease Increased
-OCH₃ (Methoxy) Strongly Electron-Donating Increase Decreased
-NO₂ (Nitro) Very Strongly Electron-Withdrawing Significant Decrease Significantly Increased

Exploration of Scaffold Hopping Strategies in Medicinal Chemistry Research Leveraging Fluorinated Thiazoles

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds with improved properties by replacing a central molecular core (the scaffold) with a structurally different but functionally similar one. dundee.ac.uk The 4-ethyl-2-fluorothiazole moiety is an excellent candidate for such a strategy due to its unique combination of steric and electronic properties.

As a bioisostere, the fluorinated thiazole ring can mimic other aromatic systems, such as phenyl or pyridine (B92270) rings, which are common in drug molecules. researchgate.net The key advantages of using this scaffold include:

Modulation of Physicochemical Properties: The fluorine atom can significantly alter lipophilicity, metabolic stability, and the pKa of nearby functional groups, which can lead to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.gov

Novel Intellectual Property: Replacing a common scaffold with a less common one like a fluorinated thiazole can lead to new, patentable chemical matter.

Specific Biological Interactions: The fluorine atom is a weak hydrogen bond acceptor and can form crucial electrostatic interactions with biological targets. This is particularly relevant in the design of kinase inhibitors, where interactions with the amide N-H backbone in the enzyme's hinge region are often critical for high-affinity binding. nih.govnih.gov

The 4-ethyl group provides a substitution vector that can be used to probe hydrophobic pockets within a target protein's active site or serve as an attachment point for further chemical elaboration. The 2-fluoro substituent, in addition to its electronic effects, can enhance binding affinity through favorable interactions, making the entire scaffold a highly valuable component in modern drug discovery campaigns. tandfonline.com

Development of Novel Synthetic Routes and Sustainable Chemistry for Thiazole Production

The conventional synthesis of the 4-ethyl-1,3-thiazole core often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. To produce this compound, a multi-step sequence would typically be employed, potentially starting with the synthesis of 2-amino-4-ethylthiazole (B1281273), followed by a diazotization reaction and subsequent displacement with fluoride (a Balz-Schiemann type reaction). While effective, these traditional methods often involve harsh reagents, organic solvents, and generate significant waste.

In line with the principles of green chemistry, modern research focuses on developing more sustainable and efficient synthetic routes. researchgate.net These efforts aim to reduce the environmental impact of thiazole production by:

Using Greener Solvents: Replacing traditional organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) can drastically reduce toxicity and waste. researchgate.net

Energy Efficiency: Microwave and ultrasonic irradiation are being used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Catalyst-Free and Recyclable Catalysts: Developing one-pot reactions that proceed without a catalyst or that use a recyclable, heterogeneous catalyst minimizes waste and simplifies purification processes.

The application of these green principles to the synthesis of fluorinated thiazoles is an active area of research. By redesigning the synthetic pathway from the ground up, chemists aim to produce valuable building blocks like this compound in a manner that is not only economically viable but also environmentally responsible.

Table 3: Comparison of Hypothetical Synthetic Routes for a Thiazole Precursor

Step Traditional Approach Sustainable Approach Green Advantage
Solvent Dioxane, Toluene, or DMF Water or Ethanol Reduced toxicity and environmental impact
Energy Input Conventional heating (reflux) for several hours Microwave or Ultrasound irradiation for minutes Reduced energy consumption and reaction time
Catalyst Stoichiometric acid or base catalysts Catalyst-free or recyclable solid acid/base catalyst Reduced waste, simplified purification
Overall Process Multi-step with isolation of intermediates One-pot synthesis Increased efficiency, less waste

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-2-fluoro-1,3-thiazole, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and fluorination. Key steps include:
  • Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile.
  • Fluorination : Use of fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions to introduce the fluorine substituent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., p-toluenesulfonic acid for cyclization) can enhance yields (>70%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ethyl group appears as a triplet (~1.3 ppm, CH₃) and quartet (~2.5 ppm, CH₂). Fluorine deshields adjacent protons, causing splitting in the thiazole ring protons (~8.0 ppm for H-5) .
  • IR : Characteristic peaks include C-F stretch (1050–1100 cm⁻¹) and C=N/C-S stretches (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 173 for C₅H₅FNS) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group addition) to the thiazole core influence biological activity?

  • Methodological Answer :
  • Halogen Effects : Fluorine at position 2 enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Chlorine at position 4 increases lipophilicity, improving membrane permeability but may reduce solubility .
  • Aryl Substitutions : Adding phenyl groups at position 4 (e.g., 4-benzyl derivatives) boosts anti-inflammatory activity (IC₅₀ = 12 µM against COX-2 vs. 25 µM for parent compound) by enhancing hydrophobic interactions with enzyme pockets .
  • Data-Driven Example :
DerivativeSubstitutionIC₅₀ (COX-2)LogP
ParentNone25 µM1.8
4-FluoroF at C418 µM2.1
4-BenzylPh-CH₂ at C412 µM3.4
Source: Adapted from

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for thiazole-based compounds?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. For example, poor oral bioavailability (<20%) in vivo may explain discrepancies despite high in vitro potency .
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., hydroxylation at the ethyl group) that reduce efficacy .
  • Dosage Adjustments : Optimize dosing regimens (e.g., intraperitoneal vs. oral) to match in vitro IC₅₀ values .

Q. How can computational methods (e.g., molecular docking, ADMET predictions) guide the design of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2). For example, fluorophenyl derivatives show stronger hydrogen bonding with Arg120 (binding energy = −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .
  • ADMET Predictions : SwissADME predicts BBB permeability (e.g., LogBB > 0.3 for CNS-targeted analogs) and hepatotoxicity (CYP3A4 inhibition alerts). Adjust substituents to mitigate risks .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in thiazole derivative studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple derivatives (e.g., Tukey’s test for anti-inflammatory activity across 10 analogs) .

Q. How can researchers validate the selectivity of this compound derivatives against off-target proteins?

  • Methodological Answer :
  • Kinase Profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases. Derivatives with <10% inhibition at 1 µM are considered selective .
  • Thermal Shift Assays : Monitor ΔTₘ (melting temperature shift) to confirm target engagement vs. unrelated proteins .

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